5,6-Dihydro Thymine-d6 is primarily derived from thymine, which is a naturally occurring nucleobase found in DNA. The compound is synthesized via enzymatic reduction processes involving dihydropyrimidine dehydrogenase and subsequent hydrolysis by dihydropyrimidinase. It can be found in various biological fluids such as blood and cerebrospinal fluid, indicating its metabolic significance in living organisms .
The synthesis of 5,6-Dihydro Thymine-d6 involves several steps that typically begin with the reduction of thymine. The process can be outlined as follows:
The synthesis parameters such as temperature, pH, and reaction time are crucial for optimizing yield and purity. Typical conditions involve maintaining a controlled temperature around room temperature and monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
The molecular structure of 5,6-Dihydro Thymine-d6 features a pyrimidine ring that has been saturated with hydrogen atoms at positions 5 and 6. This saturation alters the electronic properties compared to its unsaturated counterpart (thymine). Key structural features include:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to elucidate its structural characteristics .
5,6-Dihydro Thymine-d6 participates in various chemical reactions primarily related to nucleic acid metabolism:
These reactions highlight its importance in genetic stability and cellular repair mechanisms.
The mechanism of action for 5,6-Dihydro Thymine-d6 primarily revolves around its role in DNA repair pathways:
Characterization techniques such as NMR spectroscopy provide insights into the compound's conformational dynamics while mass spectrometry confirms molecular weight and purity levels .
5,6-Dihydro Thymine-d6 has several scientific applications:
The ongoing research into this compound continues to reveal new insights into its biological significance and potential therapeutic uses.
5,6-Dihydro Thymine-d6 (5,6-DHT-d6) is specifically deuterated at the α,α,α,5,6,6 positions, resulting in the systematic name: 5,6-Dihydrothymine-α,α,α,5,6,6-d6 [1]. This strategic deuteration occurs at the methyl group (CD3-) and at the C5 and C6 positions of the heterocyclic ring, preserving the core functional groups while creating a mass spectrometric signature distinguishable from endogenous dihydrothymine. The compound maintains the characteristic hydropyrimidine structure—a partially saturated pyrimidine ring with carbonyl groups at positions 2 and 4—which is essential for its biological activity and recognition by metabolic enzymes [3] [7].
The deuterated analog shares identical physical properties with its natural counterpart, including a melting point range of 260-264°C and solubility profiles (slight solubility in DMSO, methanol, and water when heated) [1]. Crystallographically, it maintains the same solid-state structure as non-deuterated dihydrothymine, existing as a white to pale brown solid at room temperature. This structural fidelity ensures that the deuterated molecule interacts with biological systems (enzymes, transporters) identically to the natural metabolite, fulfilling the fundamental requirement for isotopic tracer applications [2] [7].
Table 1: Structural and Physicochemical Comparison with Non-deuterated Dihydrothymine
Property | 5,6-Dihydro Thymine-d6 | Dihydrothymine |
---|---|---|
CAS Number | 334473-42-6 | 696-04-8 |
Molecular Formula | C5H2D6N2O2 | C5H8N2O2 |
Molecular Weight | 134.17 g/mol | 128.13 g/mol |
Melting Point | 260-264°C | 260-264°C (decomp.) |
Isotopic Purity | ≥98% (D6) | Not applicable |
Storage Conditions | Refrigerated | -20°C, sealed, dry |
Deuterium labeling serves as a powerful tool in pharmaceutical and biochemical research due to the kinetic isotope effect (KIE) and mass differentiation capabilities. The KIE—where carbon-deuterium bonds exhibit slower reaction rates compared to carbon-hydrogen bonds (typically 6-10 fold reduction)—provides a mechanistic probe for studying rate-limiting steps in enzymatic reactions [2]. In 5,6-DHT-d6, deuteration at both the methyl group and the C5/C6 positions allows researchers to track the metabolic fate of thymine without significantly altering reaction kinetics, as these positions are not directly involved in the ring-opening hydrolysis catalyzed by dihydropyrimidinase [3] [7].
The primary research applications of 5,6-DHT-d6 include:
Sourcing 5,6-DHT-d6 involves specialized suppliers with significant cost implications due to complex synthesis and purification requirements. Current pricing reflects the premium for isotopically pure compounds necessary for sensitive research applications:
Table 2: Sourcing and Pricing of 5,6-Dihydro Thymine-d6 (Representative Data)
Supplier | Catalog Number | Quantity | Price (USD) | Isotopic Purity |
---|---|---|---|---|
US Biological | 162001 | 2.5 mg | $566 | ≥98% D6 |
TRC | D449442 | 25 mg | $2,395 | ≥98% D6 |
Medical Isotopes, Inc. | D64381 | 1 mg | $625 | ≥98% D6 |
Medical Isotopes, Inc. | D64381 | 25 mg | $2,975 | ≥98% D6 |
5,6-Dihydro Thymine-d6 serves as a vital tool for investigating pyrimidine damage and repair pathways. Its non-deuterated counterpart, dihydrothymine, is a key intermediate in thymine catabolism formed when dihydropyrimidine dehydrogenase (DPD) reduces thymine—a process upregulated during DNA repair following oxidative damage [3] [7]. The deuterated analog allows precise tracking of this pathway through three enzymatic stages:
In DNA damage contexts, dihydrothymine derivatives play a dual role. While 5,6-dihydrothymine itself is a repair metabolite, its structural analog 5,6-dihydro-5(α-thyminyl)thymine (commonly called "spore photoproduct") is a cytotoxic DNA lesion formed in bacterial spores under UV stress [6]. Research utilizing deuterated analogs helps distinguish metabolic dihydrothymine from DNA damage products in complex biological matrices.
Abnormal accumulation of dihydrothymine—detectable using deuterated internal standards—is clinically significant in inborn errors of metabolism. Dihydropyrimidinase deficiency (OMIM #222748), characterized by impaired hydrolysis of dihydrothymine and dihydrouracil, results in elevated levels of these metabolites, causing neurological pathologies including seizures, intellectual disability, and microcephaly [3] [7]. The deuterated analog enables accurate quantification of these biomarkers in urine and plasma, facilitating diagnosis and therapeutic monitoring. Furthermore, studies utilizing 5,6-DHT-d6 have revealed the neurotoxic potential of elevated dihydrothymine, which may disrupt GABAergic neurotransmission and mitochondrial function [4] [7].
Table 3: Research Applications in DNA Metabolism and Disease Studies
Research Area | Application of 5,6-DHT-d6 | Key Insights |
---|---|---|
Thymine Catabolism | Quantitative flux analysis via LC-MS/MS | Revealed rate-limiting steps in β-alanine synthesis |
DPD Inhibition Studies | Tracer for drug-metabolite interactions | Explained 5-FU toxicity in DPD-deficient patients |
Metabolic Disorders | Internal standard for dihydrothymine quantification | Enabled newborn screening for dihydropyrimidinase deficiency |
Oxidative DNA Damage | Differentiation of metabolic vs. damage products | Clarified urinary biomarker specificity in radiotherapy patients |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8